molecular formula C17H15ClF2N2O3 B586829 N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide CAS No. 1391053-75-0

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

Cat. No. B586829
CAS RN: 1391053-75-0
M. Wt: 368.765
InChI Key: DFBMFKHZZINXPE-UHFFFAOYSA-N
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Description

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (NCPCDMB) is an organic compound with a wide range of scientific research applications. It is a member of the pyridine family of heterocyclic compounds and is characterized by its unique structure, which consists of a nitrogen atom surrounded by a ring of four carbon atoms and three additional substituents. NCPCDMB has been studied for its potential medicinal applications and its ability to interact with proteins and other biological molecules.

Scientific Research Applications

1. Chronic Obstructive Pulmonary Disease (COPD) Treatment Roflumilast is an orally available inhibitor of phosphodiesterase (PDE) type 4, which is widely used in chronic obstructive pulmonary diseases . However, it has low solubility and adverse effects include diarrhea and nausea .

Increasing Bioaccessibility and Photostability

The interaction of Roflumilast with cyclodextrins (CDs) was studied to increase its bioaccessibility and photostability . The complex formed with β-CD had the highest K11 value (646 ± 34 M −1 ), although this value decreased with increasing temperature . In vitro digestion showed that CDs protect the drug during digestion and even improve its bioaccessibility . CDs also reduced the drug’s extreme photosensitivity .

Inhalable Formulation for COPD

An inhalable Roflumilast formulation was developed to reduce the dose and potentially circumvent the associated toxicity . Roflumilast was cospray-dried with trehalose and L-leucine with varied feed concentrations and spray-gas flow rates to produce the desired dry powder . The powders showed good dispersibility, as evident by the high emitted dose (>88%) and fine particle fraction (>52%) .

4. Influence of Device and Inhalation Flow Rate on Aerosolization Different devices (Aerolizer, Rotahaler, and Handihaler) and flow rates were used to investigate their effects on the aerosolization efficiency of the inhalable Roflumilast formulation . At all flow rates (≥30 L/min), the Aerolizer offered the best aerosolization .

5. Influence of Storage Relative Humidity on Aerosolization The formulation exhibited stable aerosolization after storage at 25 °C/15% Relative Humidity (RH) for one month .

6. Non-toxic to Alveolar Basal Epithelial Cells The inhalable Roflumilast formulation was non-toxic to alveolar basal epithelial cells .

Mechanism of Action

Target of Action

The primary target of 5-Dechloro Roflumilast is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

5-Dechloro Roflumilast and its active metabolite, roflumilast N-oxide, are inhibitors of PDE4 . By inhibiting PDE4, these compounds block the hydrolytic breakdown of cAMP, leading to an accumulation of intracellular cAMP .

Biochemical Pathways

The inhibition of PDE4 and the subsequent increase in cAMP levels affect several biochemical pathways. These include the Protein Kinase (PKA)- cAMP response element-binding protein (CREB)- brain derived neurotropic factor (BDNF) signaling pathway , which plays a crucial role in depression and other neurological disorders .

Pharmacokinetics

The pharmacokinetics of 5-Dechloro Roflumilast involve its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration (Cmax) for roflumilast and roflumilast N-oxide is usually observed at 1 hour and 8 hours after administration, respectively . Roflumilast is metabolized in the liver via CYP3A4 and CYP1A2 to its active N-oxide metabolite . About 70% of the drug is excreted in the urine as inactive metabolites .

Result of Action

The result of 5-Dechloro Roflumilast’s action is multifaceted. It has anti-inflammatory effects, including the suppression of cytokine release and inhibition of lung infiltration by neutrophils and other leukocytes . It also attenuates pulmonary remodeling and mucociliary malfunction . In the brain, it has neuroprotective effects, reducing neurodegeneration and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Dechloro Roflumilast. For instance, the compound’s bioavailability and pharmacokinetic profile can be affected by factors such as the patient’s renal and hepatic function, age, gender, and smoking status . Furthermore, the compound’s environmental risk is considered low, with a PEC/PNEC ratio of 0.03 .

properties

IUPAC Name

N-(3-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3/c18-12-8-21-6-5-13(12)22-16(23)11-3-4-14(25-17(19)20)15(7-11)24-9-10-1-2-10/h3-8,10,17H,1-2,9H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBMFKHZZINXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

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